N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-16-8-11-18(12-9-16)24-22(27)17-10-13-19-20(15-17)25(2)21-7-5-4-6-14-26(21)23(19)28/h8-13,15,21H,3-7,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAUONQJCSSMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide are currently unknown. The compound belongs to the quinazoline class of compounds, which are known to interact with a variety of biological targets. .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, including binding to enzymes, receptors, and other proteins, and modulating their activity. The exact interactions and changes induced by this compound would depend on its specific targets.
Biochemical Pathways
Quinazoline derivatives can affect a variety of biochemical pathways depending on their specific targets. These could include signaling pathways, metabolic pathways, and others. The downstream effects would also depend on the specific pathways and targets involved.
Pharmacokinetics
The compound’s logp value of 41252 and logD value of 41244 suggest that it is lipophilic, which could influence its absorption and distribution. Its polar surface area of 74.644 could also impact its ability to cross biological membranes.
Result of Action
The molecular and cellular effects of this compound’s action are not well-defined. Depending on its specific targets and mode of action, it could potentially induce a variety of effects. For example, if it targets enzymes involved in cell proliferation, it could potentially have anti-proliferative effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary distinction between N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide and its analogs lies in the substituent on the phenyl ring of the carboxamide group. For example:
- N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide () replaces the 4-ethyl group with 3-chloro and 4-methoxy substituents.
These substitutions alter electronic, steric, and solubility properties, as summarized below:
Comparative Data Table
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP<sup>a</sup> | Aqueous Solubility<sup>b</sup> (µg/mL) |
|---|---|---|---|---|---|
| This compound | 4-ethylphenyl | C23H27N3O2 | 377.48 | 3.5 | 12 |
| N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | 3-chloro-4-methoxyphenyl | C22H24ClN3O3 | 413.90 | 2.8 | 45 |
<sup>a</sup> LogP calculated using the XLogP3 algorithm.
<sup>b</sup> Solubility estimated via the ESOL model.
Key Observations
The 3-chloro-4-methoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OCH3) effects, creating a polarized aromatic system that may favor hydrogen bonding or dipole interactions .
Lipophilicity :
- The ethyl-substituted compound exhibits higher LogP (3.5 vs. 2.8), suggesting greater membrane permeability but reduced solubility.
Solubility :
- The chloro-methoxy analog’s solubility is nearly fourfold higher, likely due to the polar methoxy group and chlorine’s ability to disrupt crystalline packing.
Synthetic Accessibility :
- Introducing chlorine and methoxy groups requires additional protection/deprotection steps compared to the straightforward alkylation used for the ethyl substituent.
Research Implications
While neither compound’s biological data is disclosed in the provided evidence, the structural comparison highlights critical design considerations:
- Hydrophobic substituents (e.g., ethyl) may improve blood-brain barrier penetration but reduce solubility.
- Polar substituents (e.g., methoxy) enhance solubility at the cost of LogP.
- Halogenation (e.g., Cl) can improve metabolic stability and target affinity but complicates synthesis.
Further studies using crystallographic tools like SHELX (for structure refinement) and ORTEP-3 (for molecular visualization) could elucidate conformational preferences and binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
